molecular formula C9H6F3N3S B1303359 4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 306936-80-1

4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1303359
CAS RN: 306936-80-1
M. Wt: 245.23 g/mol
InChI Key: WIDPGOMVFKGRCT-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, also known as TFPT, is a sulfur-containing heterocyclic compound with a wide range of applications in organic synthesis and scientific research. It is a versatile reagent that has been used in various areas of research, including organic synthesis, medicinal chemistry, and biochemistry. This compound has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, TFPT has been used in a number of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Features

  • 4-[2-(Trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer activities, and low toxicity. The synthesis of these compounds involves various methods, with a focus on the introduction of fluorine-containing substituents to enhance lipophilicity and reduce toxicity (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition

  • Triazole derivatives, including this compound, are studied for their corrosion inhibition properties. They show good inhibition efficiency in preventing corrosion of metals in acidic environments. The mechanism involves adsorption on metal surfaces and is often studied using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Quraishi & Ansari, 2003).

Interaction with Propargyl Bromide

  • The interaction of 5-trifluoromethylcontaining 1,2,4-triazol-3-thione derivatives with propargyl bromide has been explored. This research is significant for understanding the chemical reactions and potential applications of these compounds, especially in the context of enhancing biological activity (Holovko-Kamoshenkova et al., 2020).

Antimicrobial Activities

  • New derivatives of 1,2,4-triazoles, including those similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the understanding of the potential use of these compounds in medical and pharmaceutical applications (Bayrak et al., 2009).

Antianxiety Activity

  • Schiff bases of 4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiols, structurally related to this compound, have been synthesized and tested for antianxiety activity. This research indicates potential applications in the development of new therapeutic agents for anxiety disorders (Wadher et al., 2015).

Safety and Hazards

The safety and hazards associated with trifluoromethylphenyl compounds can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds for detailed information .

Future Directions

The demand for trifluoromethylphenyl compounds has been increasing steadily due to their wide-ranging potential applications in the fields of agrochemicals and pharmaceuticals . Future research will likely continue to explore new synthetic methods and applications for these compounds .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-4-7(6)15-5-13-14-8(15)16/h1-5H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDPGOMVFKGRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380635
Record name 4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306936-80-1
Record name 4-[2-(Trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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